Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride
Description
Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride is a synthetic small molecule characterized by a piperidine ring substituted with two fluorine atoms at the 5,5-positions and a benzyl carbamate group at the 3-position, with a hydrochloride counterion enhancing solubility . Key properties include:
- Molecular Weight: ~370.4 g/mol
- Purity: ≥98% (as reported by CymitQuimica)
- CAS Number: 1052713-44-6 .
This compound is structurally tailored for applications in medicinal chemistry, where the fluorine atoms may enhance metabolic stability and binding affinity, while the carbamate group serves as a protective moiety for amine functionalities during synthesis.
Properties
IUPAC Name |
benzyl N-(5,5-difluoropiperidin-3-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2.ClH/c14-13(15)6-11(7-16-9-13)17-12(18)19-8-10-4-2-1-3-5-10;/h1-5,11,16H,6-9H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMBLLCJUPDXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1(F)F)NC(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including cyclization and fluorination.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the piperidine derivative with benzyl chloroformate under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar solvents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- Antiviral Properties : Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride has been investigated for its role as a capsid assembly modulator against viruses such as Hepatitis B virus (HBV). Studies indicate that it can misdirect capsid protein dimers to assemble empty capsids, inhibiting viral replication by preventing the synthesis of viral DNA in hepatocytes.
- Enzyme Inhibition : The compound acts by inhibiting specific enzymes through binding to their active or allosteric sites. This mechanism can prevent substrate binding or catalysis, making it a valuable tool in biochemical research.
-
Biological Studies :
- Receptor Interaction : Research has shown that this compound interacts with various biological macromolecules, influencing cellular signaling pathways. Its unique structure allows for selective binding to certain receptors, which can be exploited in therapeutic applications.
- Pharmacokinetics and Drug Development : The compound's pharmacokinetic properties are being studied to optimize its efficacy as a therapeutic agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for developing effective drugs.
-
Industrial Applications :
- Synthesis of Complex Molecules : In organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its reactivity can be tailored for various chemical reactions.
Case Studies and Research Findings
-
Hepatitis B Virus Inhibition :
- A study demonstrated that this compound effectively inhibits HBV replication by targeting capsid assembly. The compound was shown to redirect capsid proteins into non-infectious forms, significantly reducing viral load in infected cells.
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Enzyme Activity Modulation :
- Research involving enzyme assays revealed that the compound exhibits potent inhibitory effects on specific enzymes linked to metabolic pathways. This modulation can lead to insights into drug development for metabolic disorders.
Mechanism of Action
The mechanism of action of Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorinated piperidine ring and carbamate group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences between the target compound and analogs from the azetidine and piperidine families:
Key Comparative Insights
- Fluorination Patterns : The 5,5-difluoro substitution on piperidine (target compound) provides electronic and steric effects distinct from 3,3-difluoro-azetidine analogs, influencing target binding and metabolic resistance .
- Protecting Groups: Benzyl carbamates (target) require hydrogenolysis for deprotection, whereas tert-butyl carbamates (e.g., CAS 2007915-44-6) are cleaved under acidic conditions, offering orthogonal protection strategies .
- Solubility Modifiers : Hydrochloride salts are common across analogs (e.g., target and CAS 2007915-44-6) to enhance aqueous solubility for biological testing .
Biological Activity
Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride is a synthetic compound notable for its potential therapeutic applications, particularly in medicinal chemistry. The compound's unique structure, characterized by a difluorinated piperidine ring and a carbamate moiety, contributes to its biological activity. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H17ClF2N2O2
- CAS Number : 1951441-61-4
- Molecular Weight : 306.74 g/mol
The presence of two fluorine atoms on the piperidine ring enhances the compound's stability and lipophilicity, which are crucial for its interaction with biological targets .
This compound functions through specific interactions with molecular targets such as enzymes and receptors. The difluorinated piperidine ring and carbamate group facilitate binding to these targets, modulating their activity. The exact pathways depend on the biological context and target specificity.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been shown to inhibit viral replication by misdirecting capsid protein dimers to assemble empty capsids, thereby preventing viral DNA synthesis in hepatocytes.
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
A study conducted on a series of compounds structurally related to this compound demonstrated that modifications in the fluorination pattern significantly influenced antiviral potency. Compounds with enhanced lipophilicity showed improved bioavailability and efficacy against Hepatitis B virus (HBV).
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Benzyl (5-fluoropiperidin-3-yl)carbamate | Piperidine ring with one fluorine | Moderate antiviral activity | Less potent than difluorinated analogs |
| Benzyl (5,5-dichloropiperidin-3-yl)carbamate | Two chlorine substituents | Antiviral properties | Different halogen effects on binding affinity |
| Benzyl (4,4-difluoropiperidin-3-yl)carbamate | Fluorine at 4-position | Notable for antiviral applications | Unique substitution pattern affecting efficacy |
The difluorination at the 5-position is critical for enhancing biological activity compared to other halogenated or non-halogenated derivatives .
Q & A
Q. What are the common synthetic routes for preparing Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride?
Methodological Answer: The synthesis typically involves:
Piperidine Ring Fluorination : Introduce difluoro groups at the 5,5 positions using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Reaction progress is monitored via TLC or LC-MS to avoid over-fluorination byproducts .
Carbamate Protection : React the fluorinated piperidine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to form the carbamate. Excess reagent is quenched with aqueous washes .
Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) and crystallize the product. Purity is confirmed by melting point analysis (e.g., mp 185–189°C, as seen in analogous compounds) .
Q. How is the purity and structural identity of this compound validated in academic research?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR confirm regiochemistry and fluorine substitution. For example, ¹⁹F NMR detects split peaks for geminal difluoro groups .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using reverse-phase columns and UV detection .
- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁻ for the hydrochloride salt) .
- X-ray Crystallography : If crystals are obtained, SHELX programs (e.g., SHELXL) refine the structure, resolving bond lengths and angles .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods to minimize inhalation risks .
- Storage : Keep in sealed containers at room temperature, away from moisture and oxidizers, as per stability data for similar carbamates .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .
Advanced Research Questions
Q. How can fluorination at the 5,5 positions of piperidine impact the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Electronic Effects : The electron-withdrawing nature of fluorine alters the piperidine ring’s basicity, affecting protonation states and binding to biological targets. pKa shifts are measured via potentiometric titration .
- Steric Considerations : Geminal difluoro groups introduce conformational rigidity. Molecular dynamics simulations (e.g., Schrödinger Suite) predict restricted ring puckering, which is validated by NOESY NMR .
- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism. Test in vitro using liver microsomes and LC-MS/MS to track degradation .
Q. What analytical strategies resolve contradictory data on the compound’s stability under varying pH conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC-UV and identify byproducts with LC-HRMS .
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard conditions. For example, hydrolysis of the carbamate group may follow first-order kinetics in acidic media .
- Salt Form Comparison : Contrast the hydrochloride salt’s stability with other counterions (e.g., trifluoroacetate) using XRPD to detect polymorphic changes .
Q. How does the hydrochloride salt form influence solubility and crystallization behavior?
Methodological Answer:
- Solubility Profiling : Measure solubility in DMSO, water, and ethanol using gravimetric or UV/Vis methods. The hydrochloride salt typically enhances aqueous solubility compared to the free base .
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) and cooling rates to grow single crystals for X-ray analysis. Slow evaporation often yields suitable crystals .
- Hygroscopicity Testing : Store the compound at variable humidity (e.g., 40–75% RH) and monitor mass changes. High hygroscopicity may necessitate desiccated storage .
Q. What computational approaches predict the compound’s interactions with enzymatic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model binding poses. Fluorine’s electronegativity is parameterized to assess hydrogen-bonding or hydrophobic interactions .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate transition states for reactions (e.g., enzymatic hydrolysis) using Gaussian or ORCA software .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen-bond acceptors at the carbamate group) and screen virtual libraries for analogs .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields from different fluorination methods?
Methodological Answer:
- Reaction Monitoring : Use in situ ¹⁹F NMR to track fluorination efficiency and identify intermediates (e.g., hemiaminal byproducts) .
- Byproduct Characterization : Isolate side products via flash chromatography and analyze via MS/NMR. For example, over-fluorination may yield trifluoro derivatives .
- Optimization via DOE : Design experiments varying temperature, solvent (e.g., DCM vs. THF), and reagent stoichiometry. Response surface methodology identifies optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
